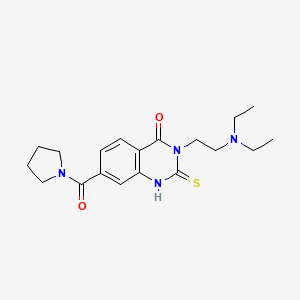

3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

The compound 3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative featuring a thioxo group at position 2, a diethylaminoethyl substituent at position 3, and a pyrrolidine-1-carbonyl moiety at position 5. The diethylaminoethyl group enhances solubility in polar solvents, while the pyrrolidine carbonyl may contribute to target-binding interactions via amide hydrogen bonding.

Properties

IUPAC Name |

3-[2-(diethylamino)ethyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-3-21(4-2)11-12-23-18(25)15-8-7-14(13-16(15)20-19(23)26)17(24)22-9-5-6-10-22/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKYWIPFTIAKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 337.5 g/mol

- IUPAC Name : 3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The structure of this compound features a quinazoline core with various substituents that contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of quinazoline exhibit significant anticancer activity. Specifically, the compound under review has shown potential in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that it effectively reduced the viability of human cancer cells by inducing apoptosis through mitochondrial pathways, suggesting a promising role as an anticancer agent .

The proposed mechanism involves:

- Inhibition of HIF Pathway : The compound has been shown to inhibit hypoxia-inducible factor (HIF) signaling pathways, which are often upregulated in cancerous tissues. This inhibition can lead to reduced tumor growth and metastasis under hypoxic conditions .

- Cell Cycle Arrest : The compound induces G1 phase arrest in the cell cycle, preventing cancer cells from proliferating further .

Neuroprotective Effects

Beyond its anticancer properties, the compound exhibits neuroprotective effects. It has been reported to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, the efficacy of 3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 25 µM across different cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HT-29 | 25 | HIF pathway inhibition |

Study 2: Neuroprotective Activity

A study assessing the neuroprotective effects of the compound involved administering it to rat models subjected to oxidative stress. Results showed a significant reduction in neuronal death compared to control groups, indicating its potential utility in neuroprotection.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the literature:

Key Differences and Implications

Core Structure Variations: The target’s quinazolinone core distinguishes it from coumarin (chromenone) or imidazopyridine derivatives. Quinazolinones are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, due to their planar aromatic system . In contrast, coumarin derivatives (e.g., 16c) exhibit fluorescence and are explored as imaging agents .

Substituent Effects: The diethylaminoethyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents like phenethyl (in 1l) or trifluoromethylphenyl (in 16c) . The pyrrolidine-1-carbonyl moiety may enhance target binding via hydrogen bonding, whereas electron-withdrawing groups (e.g., nitro in 1l) could alter electronic distribution and reactivity .

Biological Activity: Imidazole-containing quinazolinones (e.g., ) show antimicrobial activity, suggesting the target compound’s thioxo and diethylaminoethyl groups might similarly influence bioactivity . However, the absence of imidazole could reduce interactions with metal ions or heme proteins.

Synthetic Approaches: The target compound’s synthesis may involve coupling reactions analogous to those in (using 2-isothiocyanato-benzoic acid ester) . Multi-step protocols, as seen in and , are likely required to introduce the pyrrolidine carbonyl and diethylaminoethyl groups .

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, inferences can be drawn:

- Melting Point: Expected to range between 200–250°C, similar to quinazolinone derivatives (e.g., 215–217°C for 2d in ) .

- Spectroscopy: 1H NMR: Peaks for diethylaminoethyl protons (~δ 2.5–3.5 ppm) and pyrrolidine carbonyl protons (~δ 3.0–3.8 ppm) . IR: Strong absorption for thioamide (C=S, ~1200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.